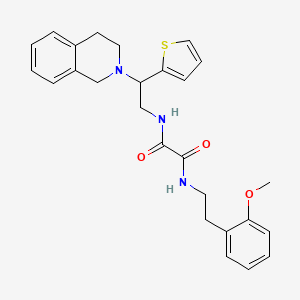

N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as seen in the Ugi four-component reaction used to create a series of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives . This method is advantageous for its simplicity and efficiency, which could potentially be applied to the synthesis of N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride by modifying the starting materials and reaction conditions to fit the structural requirements of the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a piperazine ring, which is known to interact with biological targets such as enzymes. For instance, a derivative containing a piperazine ring was shown to inhibit BACE1, an enzyme involved in the production of beta-amyloid peptides implicated in Alzheimer's disease . The molecular docking studies of these compounds suggest that they can form hydrogen bonds with key amino acid residues, which is a critical aspect of their inhibitory activity.

Chemical Reactions Analysis

The chemical reactions involving piperazine-containing compounds typically include amide bond formation, which is a common reaction in pharmaceutical synthesis. The coupling reactions, as described in the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, involve the formation of an amide bond between a carboxamide and an amine . These reactions are crucial for constructing the complex molecular architecture of biologically active compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride are not directly reported, related compounds with piperazine and carboxamide functionalities typically exhibit moderate to good solubility in polar solvents, which is essential for their biological evaluation. The presence of a hydrochloride salt form suggests that the compound would likely have enhanced water solubility, which is beneficial for pharmaceutical applications.

Scientific Research Applications

Synthesis and Biological Activities

Novel Heterocyclic Compounds : Research has explored the synthesis of various novel heterocyclic compounds, demonstrating anti-inflammatory and analgesic properties. These compounds, including derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcase the potential of specific chemical frameworks in medical applications (Abu‐Hashem et al., 2020).

Antimicrobial and Enzyme Inhibitory Activities : Some studies focus on the microwave-assisted synthesis of hybrid molecules containing specific acid moieties, investigating their antimicrobial, antilipase, and antiurease activities. This highlights the role of chemical synthesis in developing compounds with potential therapeutic applications (Başoğlu et al., 2013).

Molecular Interaction Studies : The interaction of antagonist compounds with cannabinoid receptors has been studied, providing insights into the molecular basis of receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).

Chemical Synthesis and Characterization

Polyamides Incorporating Nucleobases : The synthesis of polyamides incorporating uracil and adenine highlights the integration of nucleobases into polymers, opening avenues for bio-related applications such as biocompatible materials or drug delivery systems (Hattori & Kinoshita, 1979).

Heterocyclic Carboxamides as Antipsychotic Agents : Exploration into the synthesis and pharmacological evaluation of heterocyclic carboxamides underscores the potential of these compounds as antipsychotic agents, demonstrating the importance of chemical synthesis in drug development (Norman et al., 1996).

Mechanism of Action

Mode of Action

The compound interacts with its targets by inhibiting their activity. It acts as a selective AChE inhibitor , meaning it prevents AChE from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the brain . It also acts as a potent and selective D4 dopamine receptor ligand , which means it binds to D4 dopamine receptors and can either block or mimic dopamine’s effects.

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic neurotransmission pathway . This leads to an increase in acetylcholine levels, which can enhance cognitive functions. By acting on D4 dopamine receptors, it influences the dopaminergic neurotransmission pathway , which can impact various neurological processes.

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, which can potentially improve memory and cognitive function . The action on D4 dopamine receptors can influence various neurological processes, but the specific molecular and cellular effects would depend on whether the compound acts as an agonist (activating the receptor) or antagonist (blocking the receptor) at these sites .

properties

IUPAC Name |

N-[2-[4-[2-(4-propan-2-ylphenoxy)acetyl]piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S.ClH/c1-17(2)18-3-5-20(6-4-18)28-15-21(26)25-12-10-24(11-13-25)9-8-23-22(27)19-7-14-29-16-19;/h3-7,14,16-17H,8-13,15H2,1-2H3,(H,23,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVXEKMTEXLXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2514442.png)

![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514445.png)

![N-(4-fluorophenyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2514446.png)

![4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidine-1-sulfonyl fluoride](/img/structure/B2514449.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514450.png)

![3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2514453.png)

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2514456.png)